Bromfenac

Descripción general

Descripción

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . It is available only with a doctor’s prescription .

Synthesis Analysis

The synthesis of this compound involves adding o-aminophenylacetic acid into a solvent, adding acetic anhydride for reaction at room temperature, and slowly adding a reaction auxiliary agent to generate a mixed solution containing an intermediate .

Molecular Structure Analysis

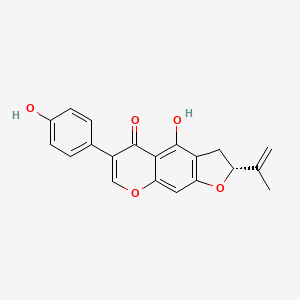

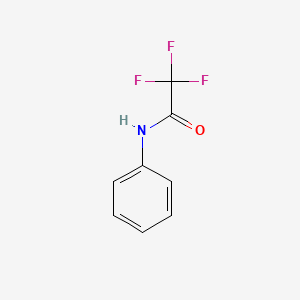

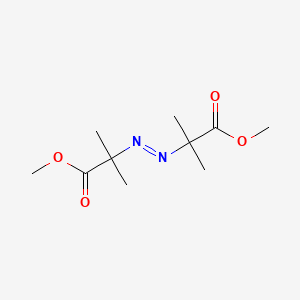

This compound has a molecular formula of C15H12BrNO3 . Its molecular weight is 334.17 . It has a structural resemblance with Diclofenac sodium .

Chemical Reactions Analysis

A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of this compound sodium and its impurities in this compound ophthalmic solution .

Physical And Chemical Properties Analysis

This compound Sodium has a molecular weight of 356.15 and is soluble in DMSO at 50 mg/mL .

Aplicaciones Científicas De Investigación

Hepatotoxicity Studies

Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID), has been linked to severe hepatotoxicity. Fontana et al. (1999) described four cases where this compound led to acute liver failure, requiring liver transplantation in three cases and resulting in one death. These findings highlighted the risks of this compound hepatotoxicity, particularly with prolonged use, and underscored the need for careful monitoring and possibly discontinuing its use in the medical community (Fontana et al., 1999).

Pharmacokinetics and Pharmacodynamics

Skjodt and Davies (1999) explored the pharmacokinetics and pharmacodynamics of this compound, noting its rapid plasma concentration peak and extensive binding to plasma albumin. The study provided insights into the linear relationship between plasma concentration and dosage, as well as the impact of renal and hepatic diseases on this compound's disposition kinetics (Skjodt & Davies, 1999).

Ophthalmic Applications

A significant body of research has investigated this compound's efficacy in ophthalmology. Rovere et al. (2016) demonstrated that topical this compound effectively reduced retinal gliosis and inflammation following optic nerve crush in an animal model, indicating its potential in treating retinal injuries (Rovere et al., 2016). Schechter (2019) reviewed various clinical studies where this compound formulations were used for ocular conditions beyond cataract surgery, such as macular edema and inflammation related to age-related macular degeneration, highlighting its versatility and safety in different ophthalmic applications (Schechter, 2019).

Bioactivation and Toxicity

Driscoll, Yadav, and Shah (2018) investigated the bioactivation of this compound, focusing on its metabolism to reactive intermediates. This study contributed to understanding the drug's hepatotoxicity and highlighted the need for further research into the mechanisms of this compound's adverse effects (Driscoll, Yadav, & Shah, 2018).

Mecanismo De Acción

Target of Action

Bromfenac primarily targets Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the activity of COX-1 and COX-2 . By blocking these enzymes, this compound prevents the synthesis of prostaglandins . This results in a reduction of inflammation and pain, particularly in the eye following surgery .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This leads to a decrease in the levels of prostaglandins, which are mediators of inflammation .

Pharmacokinetics

This compound exhibits rapid absorption, with peak plasma concentration reached 0.5 hours after oral administration . It binds extensively to plasma albumin, and the area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . The half-life of topical this compound is approximately 3.6 hours . The drug is metabolized primarily by CYP2C9 into its lactam metabolite . About 82% of the drug is excreted in the urine and 13% in the feces .

Result of Action

This compound has been shown to have significant anti-inflammatory and analgesic effects. In the context of ophthalmic use, it reduces postoperative inflammation and pain . Studies have shown that this compound can reduce retinal edema and thickness (an indicator for inflammation) and improve visual acuity after surgery . It has also been found to reduce neuroinflammation associated with glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is used topically in the eye, and its efficacy can be affected by factors such as the presence of other medications and the patient’s tear production. Additionally, this compound is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes .

Safety and Hazards

Direcciones Futuras

Bromfenac is commonly used to treat postoperative inflammation and pain following cataract surgery . It is also used for conditions other than cataract surgery or pseudophakic CME . Additional studies are warranted to further define the potential role of this compound ophthalmic solution in clinical practice .

Análisis Bioquímico

Biochemical Properties

Bromfenac functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the cyclooxygenase (COX) enzymes, specifically COX-2, with a lower affinity for COX-1 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. This compound interacts with enzymes such as prostaglandin G/H synthase 2 (COX-2) and prostaglandin G/H synthase 1 (COX-1), inhibiting their activity and thus reducing the inflammatory response .

Cellular Effects

This compound has significant effects on various cell types, particularly in ocular tissues. It reduces neuroinflammation by downregulating inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 receptor (PGE2-R) in retinal ganglion cells . This leads to decreased glial activation and improved survival of retinal ganglion cells, preserving retinal function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and reducing the production of pro-inflammatory mediators .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the COX enzymes, particularly COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . By blocking COX-2, this compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound’s selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates rapid absorption and sustained ocular penetration . It reaches peak concentrations in the aqueous humor within 150 to 180 minutes and maintains high drug levels for at least 12 hours . This compound is stable under physiological conditions, but its efficacy can diminish over time due to metabolic degradation . Long-term studies have shown that this compound effectively reduces inflammation and preserves retinal function over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and gastrointestinal issues . Studies have shown that this compound’s anti-inflammatory effects are dose-dependent, with higher doses providing greater relief but also increasing the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2C9 . It undergoes biotransformation to form glucuronide conjugates, which are then excreted in the urine and bile . The metabolic pathways of this compound involve the formation of lactam and other metabolites, which are subsequently eliminated from the body . This metabolism ensures that this compound is rapidly cleared, reducing the risk of accumulation and toxicity .

Transport and Distribution

This compound is well absorbed through the cornea and is distributed primarily in the aqueous humor and conjunctiva . It has a high protein binding rate of 99.8%, which facilitates its transport within ocular tissues . This compound’s distribution is limited in the lens and vitreous body, ensuring targeted action in the anterior segment of the eye . This selective distribution enhances its therapeutic efficacy while minimizing systemic exposure .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of ocular cells, where it exerts its anti-inflammatory effects . It does not require specific targeting signals or post-translational modifications for its activity . This compound’s localization within the cytoplasm allows it to effectively inhibit COX enzymes and reduce the production of inflammatory mediators .

Propiedades

IUPAC Name |

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91714-93-1 (Na salt) | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040655 | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.26e-02 g/L | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |

| Record name | Bromfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

91714-94-2 | |

| Record name | Bromfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bromfenac exert its anti-inflammatory effects?

A1: this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. [] By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby mitigating inflammatory responses. []

Q2: What is the molecular formula and weight of this compound?

A3: this compound sodium, the form commonly used in pharmaceutical formulations, has the molecular formula C15H11BrNNaO3 and a molecular weight of 372.17 g/mol. [, ]

Q3: Is there spectroscopic data available for this compound?

A4: Yes, researchers commonly utilize techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to characterize and quantify this compound in different matrices. [, , ]

Q4: How stable is this compound in ophthalmic solutions?

A5: Studies indicate that this compound exhibits good stability in ophthalmic solutions, especially when formulated with appropriate excipients and stored properly. [, ]

Q5: What factors can affect the stability of this compound formulations?

A6: Factors influencing this compound stability include pH, temperature, light exposure, and the presence of certain excipients or contaminants. [] Research focuses on developing formulations and packaging that minimize degradation and maintain drug potency. []

Q6: Does the formulation of this compound influence its ocular penetration?

A8: Research suggests that the formulation can significantly impact this compound's pharmacokinetic profile. For instance, this compound in DuraSite®, a mucoadhesive drug delivery system, achieved higher concentrations in ocular tissues compared to a conventional this compound ophthalmic solution. [, , ]

Q7: How long does this compound remain in the aqueous humor after a single topical dose?

A9: While the elimination half-life of this compound in the aqueous humor is approximately 3.6 hours, studies indicate that a single topical dose might not maintain therapeutic concentrations for a full 24 hours. [] Therefore, multiple daily doses are often necessary, although research is exploring once-daily formulations. [, ]

Q8: What are the primary clinical applications of this compound?

A10: this compound is primarily used to manage postoperative ocular inflammation and pain following cataract surgery. [, , , ] It's also being investigated for its potential in treating other ocular conditions, including:

- Cystoid macular edema (CME): this compound has shown promise in preventing and treating CME following cataract surgery and in diabetic patients. [, , ]

- Uveitic macular edema: Studies suggest this compound may be a beneficial adjunct therapy for UME. []

- Dry eye disease (DED): Some research indicates that this compound may improve symptoms and signs of DED, potentially by reducing inflammation. []

- Pterygium: this compound, in combination with other medications, has been studied for its potential in managing pterygium. []

Q9: What are the potential adverse effects associated with topical this compound?

A11: The most common adverse effect reported with topical this compound is ocular irritation. [, ] While rare, cases of corneal complications have been reported, primarily in patients with preexisting corneal disease or those using the drug inappropriately. [, , ]

Q10: Are there any concerns about the long-term safety of this compound?

A12: Long-term safety data on this compound is limited, particularly for uses beyond the approved indications and durations. [] Further research is necessary to fully characterize the long-term safety profile of this compound in various patient populations and ocular conditions.

Q11: What are the future research directions for this compound?

A11: Future research will likely focus on:

- Optimizing this compound formulations to enhance its ocular bioavailability and potentially allow for once-daily dosing. [, ]

- Conducting large-scale, placebo-controlled trials to definitively establish this compound's efficacy and safety in a wider range of ophthalmic indications, such as CME, UME, and DED. [, , , ]

- Exploring the potential for targeted drug delivery systems to enhance this compound's therapeutic index and minimize potential side effects. [, ]

- Investigating this compound's effects on specific cell types involved in ocular inflammation and fibrosis, such as fibroblasts and immune cells. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)